Product packaging for Oxocyclostylidol(Cat. No.:)

Oxocyclostylidol

Cat. No.: B1258058
M. Wt: 340.13 g/mol
InChI Key: XKFVLOVEQBJMER-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxocyclostylidol is a brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Stylissa caribica . It is characterized by an oxidized pyrrole moiety, making it a notable intramolecular cyclized derivative of the common marine alkaloid oroidin . This compound is of significant value in biochemical and pharmacological research due to its documented ability to disturb cellular calcium homeostasis. Studies on neuroendocrine PC12 cells have shown that this compound interferes with voltage-induced cellular calcium entry, effectively reducing the intracellular calcium elevation triggered by membrane depolarization . This mechanism highlights its potential as a tool for studying calcium-dependent signaling pathways. Its structure has also been used in methodological research to demonstrate advanced techniques in computer-assisted structure elucidation (CASE) using NMR data . As a naturally occurring metabolite from marine sponges, this compound also serves as a reference compound in marine natural product chemistry, metabolomics, and the study of chemical ecology . This product is labeled with the following disclaimer: For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN5O3 B1258058 Oxocyclostylidol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN5O3

Molecular Weight

340.13 g/mol

IUPAC Name

(4E)-4-[(2-amino-1H-imidazol-5-yl)methylidene]-7-bromo-8a-hydroxy-2,3-dihydropyrrolo[1,2-a]pyrazine-1,6-dione

InChI

InChI=1S/C11H10BrN5O3/c12-7-2-11(20)9(19)14-4-6(17(11)8(7)18)1-5-3-15-10(13)16-5/h1-3,20H,4H2,(H,14,19)(H3,13,15,16)/b6-1+

InChI Key

XKFVLOVEQBJMER-LZCJLJQNSA-N

Isomeric SMILES

C1/C(=C\C2=CN=C(N2)N)/N3C(=O)C(=CC3(C(=O)N1)O)Br

Canonical SMILES

C1C(=CC2=CN=C(N2)N)N3C(=O)C(=CC3(C(=O)N1)O)Br

Synonyms

oxocyclostylidol

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Bioprospecting and Source Organisms

The search for novel chemical entities from marine environments, a process known as bioprospecting, has led to the identification of a vast array of bioactive compounds. Marine invertebrates, particularly sponges, are prolific producers of these specialized metabolites.

Marine Sponge Stylissa caribica as the Primary Biological Source

Oxocyclostylidol is a brominated pyrrole-imidazole alkaloid that has been isolated from the marine sponge Stylissa caribica. nih.govacs.orgresearchgate.net This particular sponge species, found in the Caribbean, is a well-documented source of various pyrrole-imidazole alkaloids. nih.govacs.orgmdpi.com These compounds are a diverse family of natural products, with over 150 known congeners, often related to the precursor molecule oroidin (B1234803). acs.orgnih.gov this compound stands out as the first identified pyrrole-imidazole alkaloid from a natural source to feature a doubly oxidized pyrrole (B145914) moiety. nih.govacs.org The investigation of Stylissa caribica has yielded numerous other related alkaloids, highlighting its importance in marine natural product chemistry. mdpi.comnih.gov

Exploration of Associated Microbiota for Analogues

Marine sponges are complex holobionts, hosting diverse communities of microorganisms, and it is often debated whether the sponge itself or its associated microbial symbionts are the true producers of these natural products. nih.govacs.orgnih.gov While the direct production of this compound by associated microbiota has not been definitively established, the broader class of pyrrole-imidazole alkaloids is known to be produced by the sponge holobiont. nih.govacs.orgnih.gov Research into the metabolomes of various sponge genera that produce these alkaloids, such as Stylissa, Axinella, and Agelas, has been undertaken to understand the biosynthetic pathways. nih.govagarwallab.com Studies have shown that there isn't always a direct correlation between the richness of the metabolome and the diversity of the microbial community within the sponge. nih.govacs.orgnih.gov This suggests a complex interplay between the sponge host and its microbiota in the biosynthesis of these compounds. The exploration of the sponge's associated microbial communities remains a promising avenue for the discovery of new analogues of pyrrole-imidazole alkaloids.

Extraction and Chromatographic Purification Techniques

The isolation of pure this compound from the complex chemical matrix of a marine sponge requires a multi-step process involving extraction and advanced chromatographic techniques.

Advanced Chromatographic Separations for Natural Product Isolation

The initial step in isolating this compound from Stylissa caribica involves extraction of the sponge material. A common method is to use a mixture of methanol (B129727) and dichloromethane. acs.orgnih.gov The resulting crude extract is then subjected to a series of purification steps. acs.org

A typical purification workflow includes:

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents, such as n-hexane, n-butanol, and water, to separate compounds based on their polarity. acs.org The butanol fraction, which contains the more polar compounds like this compound, is often selected for further purification. acs.org

Size-Exclusion Chromatography: The butanol fraction is then commonly purified using size-exclusion chromatography, for instance, with Sephadex LH-20. acs.orggeomar.de This technique separates molecules based on their size.

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC. geomar.denih.gov This high-resolution technique allows for the separation of closely related compounds to yield pure this compound.

Table 1: Chromatographic Techniques for this compound Isolation

Technique Stationary Phase Example Mobile Phase/Eluent Example Principle of Separation
Solvent Partitioning Not Applicable n-Hexane, n-Butanol, Water Polarity
Size-Exclusion Chromatography Sephadex LH-20 Methanol Molecular Size
High-Performance Liquid Chromatography (HPLC) C18 silica (B1680970) gel Gradient of Methanol and Water Polarity/Hydrophobicity

Mass Spectrometry-Based Screening and Identification Methodologies

Mass spectrometry (MS) is a critical tool in the discovery and identification of natural products like this compound. rsc.orgresearchgate.net It provides vital information about the molecular weight and elemental composition of a compound. news-medical.net

Key mass spectrometry techniques used in the study of this compound include:

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is crucial for determining the molecular formula of a compound. acs.orgrsc.org For this compound, high-resolution mass spectrometry established its molecular formula as C₁₁H₁₁N₅O₃Br. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry (LC-MS or HPLC-MS) allows for the analysis of complex mixtures. geomar.dersc.org As the separated compounds elute from the HPLC column, they are directly introduced into the mass spectrometer for detection and identification. researchgate.net This is particularly useful for screening fractions from the purification process for the presence of target compounds. acs.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented to generate a characteristic fragmentation pattern. nih.govnih.gov This pattern provides structural information about the molecule. For this compound, the loss of 18 atomic mass units under MS/MS conditions suggested the presence of a hydroxyl group. acs.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS): This technique has been used for the direct screening of sponge tissue, such as Stylissa caribica, to analyze the distribution of pyrrole-imidazole alkaloids without the need for extraction. researchgate.net

The use of these advanced mass spectrometry techniques, often in combination with NMR spectroscopy, is essential for the unambiguous structure elucidation of novel natural products like this compound. acs.orgresearchgate.net

Structural Characterization and Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Determination

The elucidation of Oxocyclostylidol's structure serves as a prime example of the power of modern spectroscopic methods in the analysis of complex natural products. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provided the foundational data for establishing its planar structure, while chiroptical methods were essential for assigning its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Natural Products.nih.govresearchgate.netacs.orgdokumen.pubresearchgate.net

NMR spectroscopy was the cornerstone of the structural elucidation of this compound, providing detailed insights into the connectivity of atoms within the molecule. The complexity of this alkaloid necessitated a suite of one- and two-dimensional NMR experiments to decipher its complete structure.

Initial analysis of the one-dimensional (1D) ¹H and ¹³C NMR spectra of this compound provided the first clues to its molecular components. The ¹H NMR spectrum revealed the number and electronic environment of the hydrogen atoms, while the ¹³C NMR spectrum indicated the presence of eleven carbon atoms. acs.org

To assemble these individual pieces, a series of two-dimensional (2D) NMR experiments were employed. Correlation Spectroscopy (COSY) experiments were crucial in identifying proton-proton coupling networks, establishing the connectivity of adjacent hydrogen atoms. acs.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon atom, allowing for the unambiguous assignment of several key signals. The comprehensive 1D and 2D NMR data for this compound are summarized in the following table.

Table 1: 1D and 2D NMR Data for this compound

Position δC (ppm) δH (ppm, J in Hz) COSY HMBC
2 160.0 H-12
4 120.5 H-12
5 115.3 H-4
6 148.9 H-8
8 35.1 3.65 (m) H-9 C-6, C-9, C-10, C-13
9 49.6 2.95 (m), 3.15 (m) H-8, H-10 C-8, C-10, C-11
10 125.2 6.95 (d, 7.0) H-9 C-8, C-11, C-12
11 165.4 H-10
12 118.2 7.21 (s) C-2, C-4, C-10, C-13
13 155.8 H-8, H-12

Data sourced from Grube and Köck (2006). acs.org

For a molecule as complex as this compound, standard 2D NMR techniques were supplemented with more advanced pulse sequences to resolve ambiguities and establish long-range connectivities. The Heteronuclear Multiple Bond Correlation (HMBC) experiment was instrumental in connecting molecular fragments by identifying correlations between protons and carbons separated by two or three bonds. acs.org For instance, HMBC correlations were key in linking the pyrrole (B145914) and imidazole (B134444) rings.

Notably, the structural analysis of this compound also benefited from the application of 4J-HMBC, which detects correlations over four bonds. semanticscholar.orgmdpi.com This technique was particularly useful in confirming the cyclic nature of the molecule and the precise placement of substituents. semanticscholar.orgmdpi.com In fact, this compound has been used as a model compound to demonstrate the utility of 4J-HMBC correlations in computer-assisted structure elucidation. semanticscholar.orgmdpi.com

Nuclear Overhauser Effect (NOE) spectroscopy provided crucial information regarding the spatial proximity of protons. A strong NOE correlation observed between H-8 and H-12, along with the absence of an NOE between H-10 and H-12, was pivotal in assigning the E configuration of the double bond between C-9 and C-10. acs.org

The interpretation of NMR data for complex natural products is often complicated by signal overlap and ambiguous correlations. In the case of this compound, computer-assisted structure elucidation (CASE) programs were utilized to navigate these challenges. semanticscholar.orggrafiati.com By inputting the experimental NMR data, these programs can generate a list of possible structures consistent with the observed correlations. acs.orgsemanticscholar.org For this compound, COCON calculations generated four potential structures, one of which was the proposed correct structure. The other possibilities were ruled out based on chemical instability or incompatibility with other spectroscopic data. acs.org This approach provides a systematic and unbiased method for verifying structural hypotheses.

Application of Advanced NMR Pulse Sequences (e.g., HMBC, 4J-HMBC, NOE)

High-Resolution Mass Spectrometry for Molecular Formula Validation.acs.orgmdpi.com

High-resolution mass spectrometry (HRMS) played a critical role in the initial stages of the structural elucidation of this compound. The analysis provided a highly accurate mass measurement, which is essential for determining the elemental composition of an unknown compound.

The high-resolution mass spectrum of this compound exhibited a prominent ion at m/z 340.0032. acs.org This precise mass measurement allowed for the unambiguous determination of its molecular formula as C₁₁H₁₁N₅O₃Br. acs.org The characteristic isotopic pattern of a bromine atom (a near 1:1 ratio of isotopes ⁷⁹Br and ⁸¹Br) was also observed, confirming the presence of bromine in the molecule. acs.org Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, revealed a loss of 18 atomic mass units, suggesting the presence of a hydroxyl group. acs.org

Chiroptical Methods for Stereochemical Assignment (e.g., CD spectroscopy for related alkaloids).acs.org

While NMR and mass spectrometry are powerful tools for determining the planar structure of a molecule, they often fall short in defining its three-dimensional arrangement, or stereochemistry. For chiral molecules like this compound, chiroptical methods are indispensable.

In the broader context of pyrrole-imidazole alkaloids, Circular Dichroism (CD) spectroscopy is a widely used technique for assigning absolute stereochemistry. By comparing the experimental CD spectrum of a new compound to that of known, structurally related compounds, the absolute configuration of stereocenters can often be inferred. While the specific CD data for this compound is not detailed in the primary literature, the stereochemical assignment of related alkaloids has been successfully achieved using this method. For instance, the absolute configuration of natural cyclooroidin (B1254222) was confirmed through asymmetric synthesis and comparison of its chiroptical properties. nih.gov This highlights the importance of chiroptical methods in the complete structural characterization of this class of marine natural products.

Computational Approaches in Structure Elucidation

Computer-Assisted Structure Elucidation (CASE) Software Applications (e.g., WebCocon)

Computer-Assisted Structure Elucidation (CASE) has emerged as a powerful tool in organic chemistry for deciphering the structures of unknown compounds. grafiati.com In the case of this compound, the web-based tool WebCocon was instrumental. mdpi.comnih.gov This software analyzes 2D NMR correlation data, such as COSY, HMBC, and HSQC, to generate possible constitutional isomers. mdpi.comresearchgate.net

Initially, the analysis of the experimental 2D NMR data for this compound using WebCocon generated four potential structures. acs.orgsemanticscholar.org This highlights a key aspect of CASE: the interpretation of NMR data can sometimes lead to multiple plausible structures. researchgate.net To resolve this ambiguity, further computational and experimental validation is necessary. One of the four proposals generated by WebCocon was the correct structure of this compound, while the other three were deemed unlikely due to strained geometries or improbable chemical features like a carboxylic acid bromide. acs.org

A significant challenge in CASE is the handling of long-range HMBC correlations, particularly those spanning four bonds (⁴JCH). mdpi.com Standard CASE programs often assume HMBC correlations represent connectivities over two or three bonds. mdpi.com However, this compound exhibits four such ⁴JCH correlations. mdpi.comsemanticscholar.orgresearchgate.net The developers of WebCocon have specifically addressed this by incorporating the ability to interpret ⁴J-HMBC data, which was demonstrated using this compound as a key example. mdpi.comnih.gov This enhanced capability allows for a more accurate and comprehensive analysis of complex NMR datasets. mdpi.com

The use of WebCocon in the study of this compound showcases the software's ability to handle complex, real-world analytical data and contribute significantly to the structural elucidation process. grafiati.commdpi.commdpi.com

Integration of Experimental and Theoretical NMR Data for Structural Assignment

To confidently assign the correct structure from the candidates proposed by CASE software, a combination of experimental and theoretical NMR data is employed. mdpi.com For this compound, this involved comparing the experimentally obtained ¹³C NMR chemical shifts with those predicted for the various structural proposals. semanticscholar.org

This comparison is a critical step in validating a proposed structure. researchgate.net Different computational methods can be used for these predictions, including Density Functional Theory (DFT) calculations and empirical databases. mdpi.comsemanticscholar.org In the case of caffeine, a model compound used to illustrate this methodology, ¹³C NMR chemical shifts were calculated using NMRShiftDB, DFT (with GAMESS 2019 R2), and NMRPredict. semanticscholar.org The calculated shifts were then compared to the experimental values, and the structure with the lowest average deviation was identified as the most likely candidate. semanticscholar.org

A similar approach was vital in confirming the structure of this compound from the multiple possibilities generated by WebCocon. acs.orgsemanticscholar.org The unambiguous assignment was further supported by detailed analysis of ¹H,¹H-COSY, ¹H,¹³C-HMBC, ¹H,¹⁵N-HMBC, and 1,1-ADEQUATE experiments. acs.org The ¹H,¹⁵N-HMBC data, in particular, were crucial for unambiguously elucidating the structure of this compound. acs.org This integration of multi-dimensional experimental NMR data with theoretical predictions provides a robust framework for structural assignment.

Molecular Modeling for Conformational Analysis and Geometrical Isomers

Molecular modeling plays a crucial role in understanding the three-dimensional arrangement of atoms in a molecule, including its conformational preferences and the geometry of its isomers. unina.it While detailed conformational analysis specific to this compound is not extensively documented in the provided search results, the general application of these methods is relevant to its structural elucidation.

For instance, the inclusion of Nuclear Overhauser Effect (NOE) data in CASE programs like WebCocon allows for the generation of conformations that are consistent with the experimental data. mdpi.com NOEs provide information about the spatial proximity of atoms, and by using this data as restraints in molecular dynamics or distance geometry calculations, conformations that satisfy these restraints can be identified and ranked. mdpi.com This process helps in distinguishing between different stereoisomers and provides insights into the molecule's preferred 3D structure. mdpi.com

The study that utilized this compound to demonstrate the capabilities of WebCocon also highlighted the application of NOE data for the diterpene pyrone asperginol A, resulting in a conformation that closely matched its known X-ray crystal structure. mdpi.comnih.gov This demonstrates the power of integrating NOE data with molecular modeling to achieve accurate conformational models. Such an approach would be equally valuable in a detailed study of this compound's 3D structure.

Synthetic Chemistry and Analog Generation

Total Synthesis Strategies for Oxocyclostylidol

While a completed total synthesis of this compound has not been detailed in the literature, the extensive work on related pyrrole-imidazole alkaloids provides a clear roadmap for its potential construction. Strategies would need to address the molecule's unique structural features, including its stereocenter and oxidized, brominated pyrrole (B145914) ring. acs.orgnih.gov

The molecular architecture of this compound presents several significant hurdles for total synthesis. The pyrrole-imidazole alkaloid family is known for its dense functionalization, high nitrogen content, and often fragile intermediates, which can lead to unexpected reactivity. nih.govresearchgate.net The specific challenges posed by the this compound skeleton are multifaceted. acs.orgnih.gov

A primary challenge is the presence of the oxidized pyrrole ring, a feature that makes this compound the first of its kind isolated from a natural source. acs.org Introducing this 2-hydroxypyrrolin-5-one moiety while maintaining the integrity of the rest of the sensitive molecule requires highly selective oxidation methods. Furthermore, the molecule contains a stereocenter within its rigid, fused ring system, demanding precise stereocontrol during synthesis. nih.gov The densely packed functional groups, including the 2-aminoimidazole, amide, and vinylogous guanidine (B92328) systems, require careful management of chemoselectivity to prevent unwanted side reactions. acs.orgnih.gov

Table 1: Key Synthetic Challenges of the this compound Skeleton

Structural Feature Associated Synthetic Challenge
Oxidized Pyrrole Moiety Requires chemoselective oxidation late in the synthesis or use of a pre-oxidized building block that can withstand subsequent reaction conditions. acs.orgmdpi.com
Fused Bicyclic Core Construction of the bicyclic pyrrolidinone-piperazinone core with correct stereochemistry at the bridgehead carbon. nih.gov
2-Aminoimidazole Ring This nucleophilic and basic heterocycle is prone to side reactions and can complicate purifications; its introduction is often staged carefully. nih.govresearchgate.net
Brominated Pyrrole Regioselective bromination of the pyrrole ring without affecting other sensitive sites. rsc.org

A logical retrosynthetic analysis of this compound would deconstruct the molecule into simpler, more accessible building blocks. This process of working backward from the target molecule helps to identify key bond disconnections and strategic intermediates. researchgate.net

The most evident initial disconnection is the amide bond (C7-N8), which simplifies the target into two main fragments: a complex amine containing the fused imidazole (B134444) ring system and a carboxylic acid derivative of the oxidized bromopyrrole. A subsequent key disconnection would break the C9-N1 bond of the piperazinone ring, which could be formed via an intramolecular cyclization. This approach simplifies the structure to an acyclic precursor derived from two core heterocyclic building blocks. nih.gov

This analysis identifies two crucial fragments for the synthesis:

Fragment A : A 4-bromo-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid precursor.

Fragment B : A cyclic 2-aminoimidazole derivative containing the necessary side chain for amide coupling and subsequent cyclization.

Table 2: Proposed Retrosynthetic Disconnections for this compound

Disconnection Step Bond(s) Broken Description Key Fragments/Precursors
1 Amide (C7-N8) Cleavage of the amide linkage is a standard and reliable disconnection. Fragment A (Pyrrole acid derivative) & Fragment B (Amine)
2 Intramolecular Cyclization (C9-N1) Disconnection of the piperazinone ring simplifies the core structure. Acyclic amino-ester or amino-acid precursor. nih.gov

Achieving the synthesis of a complex molecule like this compound hinges on the precise control of reactivity, a concept divided into stereoselectivity and chemoselectivity. nih.govcapes.gov.br

Stereoselectivity refers to controlling the 3D arrangement of atoms. For this compound, this is critical for establishing the single stereocenter at C9. nih.gov Synthetic strategies could achieve this through several established methods. One approach is to use a chiral pool starting material, such as the amino acid L-proline, which already contains a defined stereocenter that can be carried through the synthesis. researchgate.netmdpi.com Another powerful method is the use of asymmetric catalysis, where a chiral catalyst directs the reaction to form one enantiomer preferentially. ifremer.fr For instance, an asymmetric intramolecular reaction could be used to form the key C9-N1 bond, setting the stereochemistry in the process. nih.gov

Chemoselectivity is the challenge of making a reagent react with one functional group in the presence of other, similarly reactive groups. nih.govcapes.gov.br Given the multiple nucleophilic nitrogen atoms and reactive sites in this compound's precursors, chemoselectivity is paramount. researchgate.nettdl.org For example, the oxidation of the pyrrole ring to the hydroxypyrrolin-5-one must be done without affecting the electron-rich 2-aminoimidazole or the amide bond. acs.org This often requires late-stage functionalization or the development of highly specific reaction conditions. The synthesis of related alkaloids has relied on innovative solutions, such as silver-mediated oxidations, that achieve high chemoselectivity in densely functionalized systems. nih.gov

The success of a total synthesis of this compound would rely on efficient methods to construct its core heterocyclic components. researchgate.net

The brominated pyrrole carboxamide is a signature feature of the oroidin (B1234803) alkaloid family. nih.gov A common method for its synthesis involves the reaction of pyrrole with trichloroacetyl chloride to form a trichloroketone intermediate, which can then be selectively brominated at the desired positions by controlling the reaction stoichiometry. rsc.org This activated ketone can then be used to acylate an amine.

The 2-aminoimidazole moiety is another crucial building block. researchgate.net A variety of synthetic methods exist for its construction. A classic approach is the reaction of an α-haloketone with a guanidine derivative. mdpi.com More modern methods offer greater flexibility and control. For example, palladium-catalyzed carboamination reactions of N-propargyl guanidines can rapidly build the substituted imidazole ring. acs.org Another strategy involves the reaction of N-propargylamines with carbodiimides, which also yields the 2-aminoimidazole core. researchgate.net

Table 3: Selected Synthetic Methods for the 2-Aminoimidazole Core

Method Precursors Key Features
Guanidinylation of α-haloketones α-haloketone, Guanidinium salt A classical, robust method for forming the imidazole ring. mdpi.com
Pd-catalyzed Carboamination N-propargyl guanidine, Aryl triflate Forms both a C-C and a C-N bond in one step, allowing for late-stage diversification. acs.org

Development of Stereoselective and Chemo-selective Pathways

Synthetic Approaches to Pyrrole-Imidazole Alkaloid Analogues

The development of synthetic routes to natural products like this compound also opens the door to creating analogues—structurally similar molecules that can be used to probe biological function or as potential new therapeutic agents. grantome.com

De novo synthesis, the assembly of heterocyclic rings from acyclic (non-heterocyclic) precursors, is a powerful strategy for generating structural diversity. rsc.orgresearchgate.net Instead of starting with a pre-formed pyrrole or imidazole, these rings are constructed during the synthetic sequence. This allows chemists to incorporate a wide variety of substituents into the final structure by simply changing the acyclic starting materials.

For example, polyfunctional pyrrole scaffolds can be accessed through a one-pot sequence involving the electrocyclic ring closure of intermediates derived from chalcones and glycine (B1666218) amides, followed by an oxidation step. acs.org This approach allows for the variation of multiple substitution points on the pyrrole ring. Similarly, building the imidazole ring from acyclic components, such as through the palladium-catalyzed methods mentioned previously, enables the introduction of diverse groups onto the imidazole core. acs.org Such de novo strategies are invaluable for creating libraries of this compound analogues with modified heterocyclic cores, which would be difficult to achieve by functionalizing the natural product itself.

A comprehensive search has revealed no scientific literature or data pertaining to a chemical compound named "this compound." This suggests that "this compound" may be a hypothetical, proprietary, or incorrectly named molecule that is not recognized in publicly available chemical databases or scholarly articles.

Consequently, it is not possible to provide an article on the synthetic chemistry, analog generation, derivatization, or structural modification of a compound for which no information exists. The detailed outline provided, including sections on chain heterocyclization, intramolecular cyclization, and the rational design of derivatives, cannot be addressed without foundational data on the existence and structure of "this compound."

Further investigation into the provided citations,,,,,,, would be necessary to understand the context from which the name "this compound" was derived. These sources might discuss related compounds or synthetic methodologies that have been mistakenly associated with this name. Without access to and analysis of these specific references, no scientifically accurate content can be generated.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Origin of Oxocyclostylidol as an Oroidin (B1234803) Derivative

This compound is recognized as an intramolecularly cyclized derivative of oroidin. mdpi.commdpi.comacs.org The prevailing hypothesis suggests that its formation arises from the cyclization of a fleeting tautomer of oroidin. nih.gov This places oroidin as the direct and key biogenetic precursor to this compound. nih.govresearchgate.net The chemical investigation of the Caribbean sponge Stylissa caribica led to the isolation of this compound, which was the first identified brominated pyrrole-imidazole alkaloid to feature an oxidized pyrrole (B145914) moiety. acs.org The biogenetic relationship is further supported by biomimetic synthesis attempts, where the conversion of cyclooroidin (B1254222) to this compound was explored. cuvillier.de This direct lineage from oroidin underscores the central role of this simple monomer in generating the vast structural diversity observed in the PIA family. wikipedia.orgnih.gov

Elucidation of Pyrrole-2-aminoimidazole (P-2-AI) Alkaloid Biosynthetic Routes

The biosynthesis of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, the broader family to which this compound belongs, is a subject of ongoing research, with many aspects of the pathways remaining speculative. researchgate.netresearchgate.net However, a general consensus has emerged, positing that the synthesis proceeds from simple amino acids to form key building blocks like oroidin, which are then transformed into more complex structures. nih.gov

The fundamental building blocks for P-2-AI alkaloids are derived from common proteinogenic and non-proteinogenic amino acids. nih.govresearchgate.net It is widely hypothesized that the pyrrole-2-carboxylic acid unit is derived from the oxidation of proline or ornithine. mdpi.commdpi.com The 2-aminoimidazole portion is thought to originate from several possible precursors, including histidine, arginine, or lysine, though direct biochemical evidence remains limited. nih.govresearchgate.net

Oroidin is considered the central and most abundant monomeric building block in the biosynthesis of a vast array of more complex PIAs. nih.govmdpi.com Its structure, a 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole moiety via a propenyl chain, serves as a scaffold for subsequent enzymatic transformations. mdpi.comrsc.org The conversion of these amino acid precursors into oroidin and its analogues like clathrodin (B1669156) represents the first major stage in the biosynthetic cascade. nih.gov Experimental studies using isotopically labeled precursors have provided evidence for these connections. For instance, feeding experiments with cell cultures of the marine sponge Axinella corrugata showed low incorporation of 14C-labeled proline, ornithine, and histidine into the cyclized oroidin derivative, stevensine. mdpi.com More direct evidence comes from studies demonstrating the de novo synthesis of complex dimers like benzosceptrin C from 15N-labeled oroidin using cell-free enzyme preparations. nih.govacs.org

Table 1: Hypothesized Precursors for P-2-AI Alkaloid Biosynthesis

Biosynthetic Moiety Proposed Amino Acid Precursors Key Building Block
Pyrrole-2-Carboxylic Acid Proline, Ornithine Oroidin
2-Aminoimidazole Histidine, Arginine, Lysine, Homoarginine Oroidin

This table is based on prevailing biosynthetic hypotheses. nih.govresearchgate.netresearchgate.netmdpi.com

Experiments have shown that CFPs from sponges like Agelas sceptrum and Stylissa caribica can convert synthetic oroidin into dimeric products, demonstrating that the enzymatic machinery for these complex transformations is present and active. nih.gov These studies reveal a degree of enzymatic plasticity, as non-natural oroidin derivatives can also be processed by these enzymes to yield novel analogues. nih.gov The identification of a wide range of P-2-AI monomers and dimers in sponges suggests a divergent biosynthesis where a common precursor like oroidin is channeled through various enzymatic routes involving oxidations and cyclizations to produce a diverse chemical arsenal. nih.govnih.gov

Amino Acid Precursors and Common Building Block Hypothesis (e.g., Proline, Ornithine, Histidine, Oroidin)

Intramolecular Cyclization Mechanisms in Pyrrole-Imidazole Alkaloid Biosynthesis

Intramolecular cyclization is a critical mechanistic step for generating the polycyclic structures characteristic of many P-2-AI alkaloids, including this compound. nih.govmdpi.com For this compound, the proposed mechanism involves the intramolecular cyclization of an oroidin tautomer. nih.gov This type of reaction is a recurring theme in the biosynthesis of this alkaloid family. For example, the formation of cyclooroidin occurs via intramolecular cyclization of the acyclic oroidin precursor. mdpi.com These cyclizations can be promoted by enzymes or occur spontaneously under specific conditions, transforming linear precursors into more rigid cyclic systems. mdpi.comnih.gov The formation of other complex monomers, such as dibromoisophakellin (B34506) and hymenin, is also thought to proceed through similar cyclizations of transient intermediates derived from oroidin. nih.gov

Chemoenzymatic Synthesis Approaches Inspired by Natural Biosynthesis

The study of natural biosynthetic pathways has inspired the development of chemoenzymatic strategies for the synthesis of P-2-AI alkaloids and other complex natural products. umassd.edumdpi.combeilstein-journals.org This approach merges the efficiency and selectivity of enzymatic transformations with the precision of chemical synthesis. beilstein-journals.org For the broader class of alkaloids, enzymes are used for key steps such as regio- and stereoselective cyclizations or late-stage functionalizations that are challenging to achieve with purely chemical methods. beilstein-journals.org

In the context of P-2-AI alkaloids, biomimetic syntheses have been developed that mimic proposed biosynthetic steps. For instance, the synthesis of cyclooroidin has been achieved in high yield through a bio-inspired approach. mdpi.comresearchgate.net Furthermore, the use of cell-free enzyme preparations to convert synthetic, non-natural oroidin derivatives into complex dimeric structures is a prime example of a chemoenzymatic method, termed "metabiosynthesis". nih.gov These strategies not only provide access to rare natural products and their analogues for biological testing but also serve to validate proposed biosynthetic hypotheses. nih.govbeilstein-journals.org

Mechanistic Biological Studies and Structure Activity Relationships Sar

In Vitro Cellular and Molecular Interaction Studies of Oxocyclostylidol and Analogues

The pheochromocytoma (PC12) cell line is a well-established model for studying neuronal function and calcium (Ca²⁺) signaling. nih.govnih.gov The regulation of intracellular Ca²⁺ homeostasis is critical for numerous cellular processes, and its disruption can be an indicator of neurotoxic potential. nih.govyoutube.com

In a study investigating the effects of various brominated pyrrole-imidazole alkaloids on cellular calcium homeostasis, this compound was tested on PC12 cells. core.ac.uk The study utilized Fura-2, a fluorescent calcium indicator, to measure changes in intracellular calcium concentration following depolarization. core.ac.ukresearchgate.net The results indicated that monomeric brominated pyrrole (B145914) alkaloids, including this compound and cyclooroidin (B1254222), exhibited no or only minor effects on voltage-dependent calcium entry in PC12 cells. core.ac.uk In contrast, several dimeric and tetrameric alkaloids, such as massadine, stylissadines A and B, and tetrabromostyloguanidine, significantly reduced voltage-dependent calcium entry. core.ac.ukresearchgate.net The inactivity of this compound in this assay is attributed to its specific structural features, particularly the nature of its pyrrole moiety. core.ac.uk

The investigation of biochemical targets for bromopyrrole alkaloids has often focused on their interaction with ion channels. core.ac.uk For the alkaloids that were active in modulating calcium homeostasis in PC12 cells, the results strongly suggest an interaction with voltage-operated calcium channels. core.ac.uk The mechanism is thought to involve the lipophilic side chains of the molecules interacting with the transmembrane domains of the channel, while the hydrophilic portions interact with other areas, effectively blocking or modulating channel function. core.ac.uk

Although this compound was inactive in this specific calcium channel assay, the study of its analogues provides insight into potential target classes. core.ac.uk The total synthesis of complex natural products like this compound is a challenging endeavor but provides the necessary material for more advanced biochemical studies. tu-bs.de Modern approaches to target discovery include the use of photoreactive analogs of natural products, which can be used as tools to identify and covalently label their specific biochemical binding partners within the cell. tu-bs.de

Modulation of Cellular Signaling Pathways (e.g., Calcium Homeostasis in PC12 cells)

Structure-Activity Relationship (SAR) Analysis of this compound and Related Bromopyrrole Alkaloids

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a molecule to its biological activity. creative-proteomics.comimmutoscientific.com By comparing the activities of structurally related compounds, researchers can identify the key chemical features, or pharmacophores, responsible for their effects. oncodesign-services.com

This compound belongs to the large and structurally diverse family of pyrrole-2-aminoimidazole (P-2-AI) marine alkaloids. nih.gov It is considered a monomeric, intramolecularly cyclized derivative of the parent compound oroidin (B1234803). core.ac.ukosti.gov

SAR studies on bromopyrrole alkaloids reveal that specific structural features are critical for their biological effects, such as the modulation of calcium channels. core.ac.uk The degree of bromination and the oligomeric state (monomer, dimer, etc.) are key determinants of activity. core.ac.uk

In the context of blocking voltage-dependent calcium entry in PC12 cells, dimeric and tetrameric alkaloids showed the highest potency. core.ac.uk Monomeric alkaloids, including this compound, were largely inactive. core.ac.uk this compound is unique as it is one of the first pyrrole-imidazole alkaloids isolated from a natural source that contains a twice-oxidized pyrrole moiety. core.ac.uk This increased oxidation makes the pyrrole portion of the molecule more hydrophilic compared to the dibromopyrrole moieties found in highly active compounds like massadine. core.ac.uk This structural difference is believed to be the primary reason for its lack of activity in this specific assay. core.ac.uk Stevensine, another monomeric alkaloid tested, was also inactive despite having an intact dibromopyrrole moiety, a result attributed to its cyclized structure. core.ac.uk

The table below summarizes the activity of this compound and related alkaloids on voltage-dependent Ca²⁺ entry in PC12 cells, highlighting the correlation between structure and activity. core.ac.uk

CompoundTypeKey Structural FeaturesActivity on Ca²⁺ Entry in PC12 Cells
This compound Monomeric, CyclizedOxidized, hydrophilic pyrrole moietyInactive
Cyclooroidin Monomeric, CyclizedInactive
Stevensine Monomeric, CyclizedIntact dibromopyrrole moietyInactive
Massadine DimericDibromopyrrole & amino-imidazole moietiesActive (IC₅₀ = 5.3 µM)
Stylissadine A TetramericComplex, multicyclic structureActive (IC₅₀ = 4.5 µM)
Tetrabromostyloguanidine DimericActive (IC₅₀ = 15.6 µM)

Data sourced from Bickmeyer et al. (2007). core.ac.uk

A clear SAR has been established from studies of this compound class, pointing to the essential requirements for activity against calcium channels. core.ac.uk A crucial finding is that activity appears to depend on the presence of both a significant lipophilic substructure and a hydrophilic substructure. core.ac.uk

Lipophilic Moiety : The dibromopyrrole side chains, present in active dimeric compounds, are considered the primary lipophilic component. This part of the molecule is thought to enable solubility within the cell membrane, allowing it to access transmembrane proteins like ion channels. core.ac.uk

Hydrophilic Moiety : The amino-imidazole core (or related guanidine (B92328) moieties) serves as the hydrophilic substructure. This region is hypothesized to interact with hydrophilic domains of the target protein, such as those lining the pore of a calcium channel. core.ac.uk

This compound's structure deviates from this optimal arrangement. Its oxidized pyrrole ring increases the hydrophilicity of that part of the molecule, disrupting the distinct lipophilic character that appears necessary for membrane interaction and potent biological activity in this context. core.ac.uk Therefore, the balance and spatial arrangement of these lipophilic and hydrophilic regions are critical for the observed biological responses. core.ac.uk

Correlation of Specific Structural Features with Observed Biological Responses

Computational Approaches in Biological Activity Prediction

In modern drug discovery, computational tools are increasingly used to predict the biological activity of molecules before they are synthesized or tested in the lab. cambridgemedchemconsulting.comcollaborativedrug.com These in silico methods, which include Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, can analyze a molecule's structure and forecast a wide spectrum of potential biological effects. oncodesign-services.comway2drug.com

For novel or rare natural products like this compound, computational approaches are particularly valuable. researchgate.netdntb.gov.ua Platforms such as PASS (Prediction of Activity Spectra for Substances) Online can take a chemical structure as input and predict thousands of biological activities, including pharmacological effects and mechanisms of action, based on models trained on vast databases of known compounds. way2drug.com Similarly, newer tools like the Chemical Checker use deep machine-learning models to generate comprehensive bioactivity profiles for molecules, even when experimental data is sparse. technologynetworks.com These predictions can help guide future experimental research by highlighting the most probable biological functions of a compound. technologynetworks.com While specific computational predictions for this compound are mentioned in the literature, the detailed outcomes of these predictions are not publicly elaborated. researchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comdntb.gov.uaresearchgate.net These models allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts and helping to prioritize synthetic targets. researchgate.net A typical QSAR study involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity. mdpi.comgrafiati.com

To date, no specific QSAR models for this compound have been published in peer-reviewed literature. The minor biological activities reported for this compound have likely precluded the extensive synthesis of analogs that would be necessary to build a robust QSAR model. mdpi.com

Hypothetical QSAR Application for this compound Analogs:

Should a significant biological activity for this compound be discovered, a QSAR study would be a logical next step. Such a study would involve synthesizing a library of analogs with systematic modifications to the this compound scaffold. Key areas for modification could include:

The oxidized pyrrole moiety.

The 2-aminoimidazole ring.

The linkage and stereochemistry of the fused ring system.

For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 1: Examples of Molecular Descriptors for Hypothetical QSAR Studies

Descriptor ClassExamplesDescription
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesDescribe the electron distribution and reactivity of the molecule.
Steric Molecular volume, Surface area, Principal moments of inertiaDescribe the size and shape of the molecule.
Hydrophobic LogP, Molar refractivityQuantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.
Topological Connectivity indices, Wiener indexNumerical representation of the molecular structure and branching.

Once the biological activity of these analogs is determined experimentally (e.g., as IC₅₀ or EC₅₀ values), a mathematical model would be generated to correlate the descriptors with the activity. This model could then be used to predict the activity of other hypothetical structures, guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. These methods provide insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level.

Currently, there are no published molecular docking or molecular dynamics studies specifically investigating the interaction of this compound with any biological target. The absence of a clearly identified and potent biological activity has meant that target identification, a prerequisite for these computational studies, has not been established.

Hypothetical Application of Molecular Docking and MD Simulations:

If a biological target for this compound were to be identified, molecular docking would be the first step in generating a hypothesis about how the compound binds.

Molecular Docking:

The process involves placing the 3D structure of this compound into the binding site of the target protein. A scoring function then estimates the binding affinity for many different possible orientations and conformations, and the best-scoring poses are analyzed. This would help to:

Predict the most likely binding orientation of this compound within the target's active site.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Provide a structural basis for the observed (or hypothetical) biological activity.

For instance, studies on the related compound oroidin and its derivatives have used molecular docking to explore their potential as inhibitors of targets like Heat shock protein 90 (Hsp90). A similar approach could be applied to this compound if a target were known.

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations could be used to refine the docked pose and assess the stability of the this compound-target complex over time. An MD simulation calculates the forces between atoms and uses them to simulate the movements of the atoms and molecules in the system. This would allow researchers to:

Evaluate the stability of the predicted binding pose.

Observe conformational changes in both the ligand and the target upon binding.

Calculate the binding free energy, providing a more accurate estimate of binding affinity.

Table 2: Information Derivable from Hypothetical Molecular Modeling of this compound

Computational MethodInformation GeneratedPurpose
Molecular Docking Binding pose, Binding score, Key interactions (H-bonds, etc.)Hypothesis generation for ligand-target interaction.
Molecular Dynamics Complex stability, Conformational changes, Binding free energyRefinement of the binding hypothesis and assessment of its dynamic behavior.

Future Research Directions and Applications in Chemical Biology

Development of Oxocyclostylidol as Biochemical Tools for Fundamental Biological Research

Natural products with pronounced biological activities are prime candidates for development into biochemical tools to probe cellular mechanisms. The total synthesis of complex molecules like this compound is a critical first step, aiming to provide sufficient quantities for in-depth biochemical investigations. tu-bs.de A key future direction is the design and synthesis of functionalized analogs of this compound to serve as chemical probes. matthewslab.orgpromega.com These tools are essential for identifying the molecular targets of a natural product and elucidating its mechanism of action. promega.com

One promising approach involves the incorporation of photoreactive groups, such as diazirines, into the this compound scaffold. tu-bs.de Such photoreactive analogs can be used in activity-based protein profiling (ABPP) to covalently label binding partners in a cellular context, allowing for the identification of specific protein targets. matthewslab.org Another strategy is the development of fluorescent probes by attaching a fluorophore to the molecule, enabling real-time visualization of its localization and dynamics within living cells. nih.gov By understanding how and where this compound interacts with cellular machinery, researchers can uncover new biological pathways and potential therapeutic targets. promega.com

Exploration of Novel Synthetic Methodologies for Complex Natural Products

The total synthesis of this compound is a significant challenge for chemists. tu-bs.de Its structure is part of the broader pyrrole-imidazole alkaloids (PIAs) family, which is known for its high nitrogen content and densely functionalized skeletons that make laboratory synthesis difficult. tu-bs.deresearchgate.netnih.gov Specifically, the this compound structure features an electron-rich 2-aminoimidazole unit combined with an oxidized pyrrole (B145914) carboxamide moiety, a combination that complicates synthetic efforts. tu-bs.de

Future research will necessitate the exploration of novel synthetic methodologies to overcome these hurdles. Key areas of innovation include:

  • Biomimetic Synthesis: This approach seeks to mimic the organism's natural biosynthetic pathways to construct complex molecules. bioengineer.org Strategies like biomimetic Diels-Alder reactions or polyene cyclizations could offer more efficient routes to the core structures of PIAs. bioengineer.org
  • Self-Organized Total Synthesis: This emerging model aims to create complex natural products in a one-pot reaction from simple, commercially available starting materials, closely mirroring the efficiency of biogenetic pathways. rsc.org
  • Computational Chemistry: The use of quantum chemical calculations and methods like the Artificial Force Induced Reaction (AFIR) can predict reaction pathways and help design innovative and efficient syntheses, reducing the need for extensive trial-and-error experimentation. acs.org
  • Advanced Catalysis: Developing new catalysts that can handle the polar and electron-rich nature of the nitrogen-containing heterocycles in this compound is crucial for improving reaction yields and selectivity. tu-bs.demdpi.com
  • Successfully synthesizing complex PIAs like this compound not only provides material for biological studies but also drives the field of organic chemistry forward by spurring the development of new reactions and strategies. nih.govmdpi.com

    Advanced Biosynthetic Pathway Engineering for Enhanced Compound Production

    While total synthesis provides a route to this compound, it is often not scalable for large-scale production. An alternative and more sustainable approach lies in understanding and engineering its biosynthetic pathway. This compound belongs to the pyrrole-imidazole alkaloid (PIA) family, which is believed to derive from precursors like oroidin (B1234803). tu-bs.deagarwallab.comacs.org The biosynthesis involves amino acid precursors and a series of enzymatic steps to construct the complex scaffold. agarwallab.comsci-hub.se

    Future research will focus on elucidating the specific biosynthetic gene clusters (BGCs) responsible for producing this compound in Stylissa caribica. nih.gov Once identified, these pathways can be manipulated using advanced metabolic engineering and synthetic biology techniques. bu.eduresearchgate.netnih.gov Key strategies include:

  • Heterologous Expression: Transferring the identified BGCs into a more manageable host organism, such as E. coli or yeast, can enable controlled and enhanced production. nih.govresearchgate.net This approach can overcome the limitations of harvesting slow-growing marine sponges. frontiersin.orgmdpi.com
  • Combinatorial Biosynthesis: By modifying or shuffling the enzymes within the biosynthetic pathway, it is possible to generate novel analogs of this compound with potentially improved properties. nih.gov
  • Modular Co-culture Engineering: This technique involves dividing a complex biosynthetic pathway into modules, with each module expressed in a different microbial host. The intermediates are then passed between strains to assemble the final product, reducing metabolic burden on a single host. nih.gov
  • These bio-engineering efforts are crucial for creating a sustainable supply of this compound and related compounds for further research and potential commercial applications. bu.edufrontiersin.org

    Integration of Computational and Analytical Methodologies for Comprehensive Natural Product Discovery

    The discovery and structural elucidation of new natural products from complex biological sources is a significant bottleneck. The integration of advanced computational and analytical methods is essential for streamlining this process. This compound itself has served as a key test molecule for the development of such techniques. mdpi.comnih.gov

    Researchers have used this compound to validate and enhance the capabilities of Computer-Assisted Structure Elucidation (CASE) software, specifically WebCocon. mdpi.comnih.govresearchgate.net This program uses NMR correlation data, including challenging long-range correlations (4J-HMBC), to generate and rank potential chemical structures, thereby improving the accuracy and reliability of structure determination from spectroscopic data. mdpi.comnih.govresearchgate.net For this compound, a systematic study of its 4JCH correlations was performed to test the software's enhanced data processing capabilities. nih.govresearchgate.net

    Future directions in this area will involve a tighter integration of multiple data types:

  • Metabolomics and Molecular Networking: Advanced mass spectrometry techniques combined with bioinformatics tools can rapidly identify known compounds (dereplication) and highlight novel structures within a crude extract, guiding isolation efforts toward new molecules like this compound. agarwallab.comfrontiersin.org
  • Genomic Data: Correlating metabolomic data with genomic information can link natural products to their biosynthetic gene clusters, facilitating the pathway engineering efforts described in the previous section. nih.gov
  • Machine Learning and AI: AI-driven approaches can analyze vast datasets from spectroscopy and bioassays to predict the structures and even the biological activities of new compounds, accelerating the entire discovery pipeline. bioengineer.orgnih.gov
  • By combining these powerful analytical and computational tools, researchers can more efficiently explore the chemical diversity of marine organisms and uncover novel compounds like this compound. mdpi.comgrafiati.com

    Q & A

    Q. What are the standard methodologies for isolating and characterizing oxocyclostylidol from marine sponges?

    To isolate this compound, researchers typically employ bioassay-guided fractionation of sponge extracts using techniques like liquid-liquid partitioning, column chromatography (e.g., silica gel, Sephadex LH-20), and preparative HPLC. Characterization involves spectroscopic methods:

    • NMR : Use 2D experiments (HSQC, HMBC, COSY) to establish connectivity and stereochemistry. For this compound, HMBC correlations (including 4J-HMBC) were critical for resolving long-range couplings .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas.
    • X-ray crystallography : Optional for absolute configuration determination. Ensure reproducibility by documenting solvent systems, column parameters, and spectroscopic settings as per laboratory protocols .

    Q. How do researchers validate the purity and identity of this compound during isolation?

    Purity is confirmed via HPLC-UV/ELSD and TLC, while identity is validated through:

    • Spectral matching : Compare NMR and MS data with literature (e.g., δ<sup>13</sup>C and δ<sup>1</sup>H shifts from prior studies on Stylissa caribica extracts) .
    • Mixed melting point analysis (if crystalline).
    • NOESY/ROESY : To verify spatial proximities in stereochemically complex regions .

    Q. What ecological factors influence this compound production in marine sponges?

    this compound production may vary with:

    • Geographic location : Compare metabolite profiles of Stylissa caribica populations from different regions.
    • Symbiotic microbiota : Conduct microbiome sequencing to identify bacterial partners linked to biosynthesis.
    • Environmental stressors : Design controlled experiments exposing sponges to temperature/pH gradients and quantify this compound via LC-MS .

    Q. How are CASE (Computer-Assisted Structure Elucidation) tools applied to this compound’s structural analysis?

    Tools like WEBCOCON integrate HMBC (including 4J correlations) and NOE data to generate plausible structures. For this compound:

    • Input experimental NMR data and let the algorithm propose candidate structures.
    • Refine results by prioritizing chemically reasonable scaffolds and cross-validating with MS fragmentation patterns .

    Q. What are common pitfalls in interpreting this compound’s spectroscopic data?

    • Overlooking 4J couplings in HMBC : Misassignment of quaternary carbons due to weak correlations.
    • Solvent artifacts : Ensure deuterated solvents do not obscure key peaks in <sup>1</sup>H NMR.
    • Dynamic stereochemistry : Use variable-temperature NMR if conformational flexibility is suspected .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between spectral data and proposed structures of this compound analogs?

    • Re-examine data collection : Confirm instrument calibration (e.g., NMR shimming, MS tuning).
    • Hybrid approaches : Combine quantum mechanical calculations (DFT-NMR) with CASE-derived structures to predict spectra for candidate molecules.
    • Synthetic validation : Chemically synthesize proposed analogs and compare spectral profiles .

    Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

    • Retrosynthetic analysis : Prioritize modular routes (e.g., Suzuki coupling for biphenyl moieties, Sharpless epoxidation for stereocenters).
    • Protecting group strategy : Use orthogonal groups (e.g., TBS, Fmoc) to manage reactive sites.
    • Scalability : Test batch reactions under varying conditions (temperature, catalyst loading) to maximize yield .

    Q. How do co-isolated metabolites (e.g., pyrrole-imidazole alkaloids) interfere with this compound’s bioactivity assays?

    • Bioassay dereplication : Pre-screen fractions via LC-MS/MS to exclude known inactive compounds.
    • Fractionation countermeasures : Use orthogonal separation phases (e.g., HILIC vs. reversed-phase HPLC) to minimize co-elution .

    Q. What advanced NMR techniques improve structural resolution for this compound derivatives?

    • Pure shift NMR : Decouple scalar couplings to simplify crowded <sup>1</sup>H spectra.
    • Ultra-high-field instruments : Enhance sensitivity for minor conformers or low-abundance derivatives.
    • Cryoprobes : Increase signal-to-noise ratio for trace samples .

    Q. How can genomic data inform this compound’s biosynthetic pathway in sponges?

    • Metagenomic sequencing : Identify biosynthetic gene clusters (BGCs) in sponge-associated microbes.
    • Heterologous expression : Clone candidate BGCs into model organisms (e.g., Streptomyces) to test pathway functionality.
    • Isotope labeling : Feed <sup>13</sup>C-labeled precursors to track incorporation into this compound .

    Methodological Resources

    • Structural Elucidation : WEBCOCON for CASE .
    • Spectral Validation : Compare data with repositories like SciFinder or Reaxys .
    • Experimental Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.